Amino-PEG11-CH2COOH
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
Industrial Production Methods
Industrial production of Amino-PEG11-CH2COOH involves large-scale ethoxylation processes, where the reaction is carried out in high-pressure reactors. The product is then purified through distillation and crystallization to achieve high purity levels (≥95%).
Chemical Reactions Analysis
Types of Reactions
Amino-PEG11-CH2COOH undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro or nitroso derivatives.
Reduction: The carboxylic acid group can be reduced to form alcohols.
Substitution: The amino group can participate in nucleophilic substitution reactions to form amides or other derivatives.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or potassium permanganate under acidic conditions.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Reagents such as acyl chlorides or anhydrides in the presence of a base like triethylamine.
Major Products
Oxidation: Nitro-PEG11-CH2COOH, Nitroso-PEG11-CH2COOH.
Reduction: Amino-PEG11-CH2OH.
Substitution: Amide derivatives of this compound.
Scientific Research Applications
Amino-PEG11-CH2COOH has a wide range of applications in scientific research:
Chemistry: Used as a linker in the synthesis of PROTACs, facilitating the degradation of target proteins.
Biology: Employed in the study of protein-protein interactions and cellular signaling pathways.
Medicine: Investigated for its potential in targeted cancer therapies by degrading oncogenic proteins.
Industry: Utilized in the development of advanced materials and drug delivery systems.
Mechanism of Action
Amino-PEG11-CH2COOH functions as a linker in PROTACs, which consist of two ligands connected by a linker. One ligand binds to an E3 ubiquitin ligase, and the other binds to the target protein. This brings the target protein in proximity to the ubiquitin ligase, leading to its ubiquitination and subsequent degradation by the proteasome .
Comparison with Similar Compounds
Similar Compounds
Amino-PEG4-CH2COOH: A shorter PEG linker with similar properties but different spatial configuration.
Amino-PEG8-CH2COOH: An intermediate-length PEG linker used in similar applications.
Amino-PEG12-CH2COOH: A longer PEG linker providing greater flexibility and solubility
Uniqueness
Amino-PEG11-CH2COOH is unique due to its optimal length, providing a balance between flexibility and stability in PROTAC synthesis. Its 11-unit PEG spacer arm enhances solubility and reduces steric hindrance, making it highly effective in various applications .
Properties
Molecular Formula |
C24H49NO13 |
---|---|
Molecular Weight |
559.6 g/mol |
IUPAC Name |
2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-(2-aminoethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]acetic acid |
InChI |
InChI=1S/C24H49NO13/c25-1-2-28-3-4-29-5-6-30-7-8-31-9-10-32-11-12-33-13-14-34-15-16-35-17-18-36-19-20-37-21-22-38-23-24(26)27/h1-23,25H2,(H,26,27) |
InChI Key |
PRCZFTCPTOXJDI-UHFFFAOYSA-N |
Canonical SMILES |
C(COCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCC(=O)O)N |
Origin of Product |
United States |
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